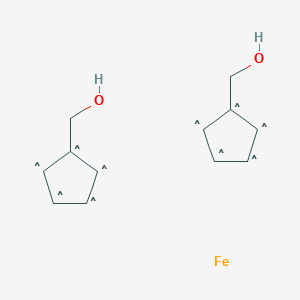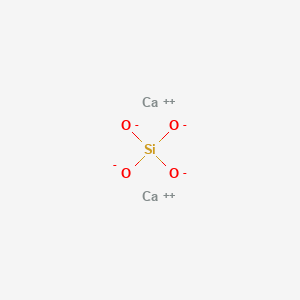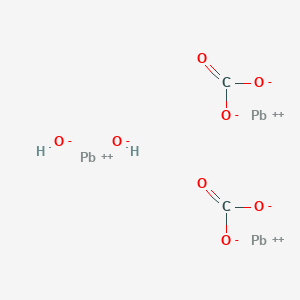
9-Dicyanomethylene-2,4,7-trinitrofluorene
説明
作用機序
Target of Action
The primary target of 9-Dicyanomethylene-2,4,7-trinitrofluorene is aromatic hydrocarbons and amines . The compound forms charge-transfer complexes with these targets, which play a crucial role in various biochemical reactions .
Mode of Action
This compound interacts with its targets by forming charge-transfer complexes . This interaction results in significant changes in the electronic structure of the targets, which can affect their reactivity and other properties .
Biochemical Pathways
The formation of charge-transfer complexes can influence various biochemical reactions involving aromatic hydrocarbons and amines .
Pharmacokinetics
The compound’s molecular weight (36324) and its solubility in acetonitrile suggest that it may have good bioavailability .
Result of Action
The formation of charge-transfer complexes by this compound can result in significant changes in the electronic structure of the targets . These changes can affect the targets’ reactivity, potentially leading to various molecular and cellular effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the lattice solvent (acetonitrile, chlorobenzene, or acetone) is slowly released from the crystals of complexes, inducing a significant decrease in charge transfer over time . These crystals converge over months towards materials close to the neutral state .
準備方法
The synthesis of 9-Dicyanomethylene-2,4,7-trinitrofluorene typically involves the reaction of 2,4,7-trinitrofluorenone with malononitrile . The reaction is carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The product is then purified through recrystallization from acetonitrile, yielding yellow crystals with a melting point of 266-268°C .
化学反応の分析
9-Dicyanomethylene-2,4,7-trinitrofluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitro groups, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
9-Dicyanomethylene-2,4,7-trinitrofluorene has a wide range of applications in scientific research:
Chemistry: It is used in the study of charge-transfer complexes with aromatic hydrocarbons and amines.
Biology: Its unique properties make it a valuable tool in biochemical assays and molecular biology research.
Medicine: Research is ongoing into its potential use in drug development and as a diagnostic tool.
類似化合物との比較
9-Dicyanomethylene-2,4,7-trinitrofluorene can be compared with other similar compounds such as:
9-Dicyanomethylene-2,7-dinitrofluorene: This compound has similar properties but lacks one nitro group, which affects its reactivity and applications.
9-Dicyanomethylene-4,5,7-trinitrofluorene-2-carboxylic acid:
The uniqueness of this compound lies in its specific arrangement of nitro groups and the dicyanomethylene moiety, which confer distinct electronic properties and reactivity patterns .
特性
IUPAC Name |
2-(2,4,7-trinitrofluoren-9-ylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H5N5O6/c17-6-8(7-18)15-12-3-9(19(22)23)1-2-11(12)16-13(15)4-10(20(24)25)5-14(16)21(26)27/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJAQDYLPYBBPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C#N)C#N)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H5N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061577 | |
| Record name | 9-Dicyanomethylene-2,4,7-trinitrofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172-02-7 | |
| Record name | (2,4,7-Trinitrofluorenylidene)malononitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1172-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Dicyanomethylene-2,4,7-trinitrofluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001172027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedinitrile, 2-(2,4,7-trinitro-9H-fluoren-9-ylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Dicyanomethylene-2,4,7-trinitrofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4,7-trinitrofluoren-9-ylidene)malonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-DICYANOMETHYLENE-2,4,7-TRINITROFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T16F5401Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B72854.png)
![(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide](/img/structure/B72855.png)

![2-Azaspiro[4.4]nonane-1,3-dione](/img/structure/B72857.png)


